Molecular Complexity & Lipophilicity vs. Parent Scaffold
Compared to the unsubstituted parent scaffold 2-oxoimidazolidine-1-carbonyl chloride (CAS 13214-53-4), the benzothiazole-substituted analog (CAS 62492-24-4) exhibits a substantially higher molecular weight (281.72 vs. 148.55 g/mol), a markedly elevated calculated LogP (2.90 vs. ~0.2), and an increased topological polar surface area (81.75 vs. ~49 Ų). These differences reflect the addition of the benzothiazole ring, which imparts greater lipophilicity and an extended aromatic recognition surface absent in the parent [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 281.72 (C₁₁H₈ClN₃O₂S) |
| Comparator Or Baseline | 148.55 (C₄H₅ClN₂O₂, CAS 13214-53-4) |
| Quantified Difference | +133.17 g/mol (+89.6%) |
| Conditions | Calculated from molecular formula; CAS Common Chemistry & Chemsrc data |
Why This Matters
Higher MW and LogP dictate different solubility, membrane permeability, and chromatographic behavior, making the benzothiazole analog unsuitable as a drop-in replacement for the parent in synthetic routes optimized for smaller, more polar intermediates.
- [1] CAS Common Chemistry. 2-Oxo-1-imidazolidinecarbonyl chloride. CAS RN 13214-53-4. Molecular Mass: 148.55. Discovered Melting Point: 150-153 °C. View Source
